1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carboxaldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 224.18 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substituent, which enhances its reactivity and potential applications in various chemical syntheses and biological studies .
These reactions make it a versatile intermediate in organic synthesis.
Several methods can be employed to synthesize 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde:
These methods highlight the compound's accessibility for further chemical transformations .
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is primarily used in:
Several compounds share structural similarities with 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde | Different position of carboxaldehyde on naphthalene | |
2-Naphthaldehyde | Lacks trifluoromethyl group; simpler structure | |
5-(Trifluoromethyl)naphthalene-2-carbaldehyde | Similar trifluoromethyl substitution at different position | |
4-(Trifluoromethyl)benzaldehyde | Aromatic aldehyde with trifluoromethyl substitution |
The uniqueness of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde lies in its combination of a naphthalene structure with both a carboxaldehyde and a trifluoromethyl group, offering distinct reactivity patterns and potential applications compared to its analogs .